molecular formula C24H32O10 B151094 Acevaltrato CAS No. 25161-41-5

Acevaltrato

Número de catálogo: B151094
Número CAS: 25161-41-5
Peso molecular: 480.5 g/mol
Clave InChI: FWKBQAVMKVZEOT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Comparación Con Compuestos Similares

. Estos compuestos comparten estructuras y actividades biológicas similares, pero difieren en sus modificaciones químicas específicas. El acevaltrato es único en su potente inhibición de la Na+/K±ATPasa y su capacidad para interrumpir el eje Otub1/c-Maf .

Lista de compuestos similares

  • Valtrato
  • Didrovaltrato
  • IVHD valtrato

El this compound destaca por sus bioactividades específicas y posibles aplicaciones terapéuticas, lo que lo convierte en un compuesto de gran interés en varios campos de investigación .

Actividad Biológica

Acevaltrate, an iridoid compound derived from Valeriana species, has garnered attention in recent years due to its diverse biological activities. This article explores the biological activity of acevaltrate, focusing on its antioxidant properties, effects on cancer cells, and potential mechanisms of action, supported by relevant research findings and case studies.

1. Antioxidant Activity

Research has demonstrated that acevaltrate exhibits significant antioxidant activity. A study conducted by Wang et al. (2017) investigated the structure-antioxidant activity relationships of iridoid valepotriates, including acevaltrate. The findings indicated that acevaltrate can effectively scavenge free radicals and reduce reactive oxygen species (ROS) levels through several mechanisms:

  • Hydroxyl Group Generation : Acevaltrate can generate hydroxyl groups via intramolecular transfer from an oxirane ring, contributing to its antioxidant profile.
  • GABAergic Signaling Pathways : It interacts with GABAergic signaling pathways to mitigate oxidative stress in cells .

The study also highlighted that the stability of the oxirane nucleus is crucial for maintaining these antioxidant properties.

2. Anti-Cancer Properties

Acevaltrate has shown promising anti-cancer effects, particularly against various cancer cell lines. A notable study by Zhang et al. (2023) reported that acevaltrate inhibits hypoxia-inducible factor 1-alpha (HIF-1α), a critical regulator in cancer progression:

  • Mechanism of Action : Acevaltrate significantly decreased HIF-1α levels in cancer cells exposed to hypoxic conditions, leading to reduced cell proliferation and increased apoptosis.
  • Cell Line Sensitivity : The compound exhibited selective cytotoxicity against malignant cells while sparing non-malignant cells, suggesting a potential therapeutic window for its use in cancer treatment .

Table 1: Summary of Biological Activities of Acevaltrate

Biological ActivityMechanismCell Lines TestedReference
Antioxidant ActivityHydroxyl group generation; GABA signalingHepG2 (liver), others
Anti-Cancer ActivityInhibition of HIF-1α; apoptosis inductionVarious cancer cell lines
CytotoxicitySelective toxicity towards malignant cellsCancer vs. non-malignant

4. Future Directions for Research

The promising biological activities of acevaltrate warrant further investigation into its potential therapeutic applications:

  • In Vivo Studies : Future research should focus on in vivo models to better understand the pharmacokinetics and therapeutic efficacy of acevaltrate.
  • Mechanistic Studies : Detailed mechanistic studies are needed to elucidate the pathways through which acevaltrate exerts its effects, particularly in cancer biology and neuropharmacology.

Propiedades

IUPAC Name

[4-(acetyloxymethyl)-1-(3-methylbutanoyloxy)spiro[6,7a-dihydro-1H-cyclopenta[c]pyran-7,2'-oxirane]-6-yl] 3-acetyloxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O10/c1-13(2)7-19(27)33-22-21-17(16(11-30-22)10-29-14(3)25)8-18(24(21)12-31-24)32-20(28)9-23(5,6)34-15(4)26/h8,11,13,18,21-22H,7,9-10,12H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKBQAVMKVZEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1C2C(=CC(C23CO3)OC(=O)CC(C)(C)OC(=O)C)C(=CO1)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30865184
Record name 4-[(Acetyloxy)methyl]-1-[(3-methylbutanoyl)oxy]-6,7a-dihydro-1H-spiro[cyclopenta[c]pyran-7,2'-oxiran]-6-yl 3-(acetyloxy)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30865184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acevaltrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

25161-41-5
Record name Acevaltrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

83 - 84 °C
Record name Acevaltrate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034494
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acevaltrate
Reactant of Route 2
Reactant of Route 2
Acevaltrate
Reactant of Route 3
Reactant of Route 3
Acevaltrate
Reactant of Route 4
Reactant of Route 4
Acevaltrate
Reactant of Route 5
Reactant of Route 5
Acevaltrate
Reactant of Route 6
Reactant of Route 6
Acevaltrate
Customer
Q & A

Q1: Does acevaltrate interact with any specific enzymes?

A1: Yes, research suggests that acevaltrate inhibits P-type ATPases, particularly the Na+/K+-ATPase, which plays a crucial role in maintaining cellular ion gradients. [] This inhibitory effect has been observed in rat models using acevaltrate isolated from Valeriana glechomifolia. []

Q2: Are there other molecular targets of acevaltrate?

A3: Recent research points to acevaltrate's interaction with the Otub1/c-Maf axis, specifically inhibiting Otub1. [, , ] This inhibition has been linked to the induction of apoptosis (programmed cell death) in myeloma cells. [, , ]

Q3: Does acevaltrate influence Hypoxia-Inducible Factor 1-alpha (HIF-1α)?

A4: Studies indicate that acevaltrate can suppress the accumulation of HIF-1α in cancer cells. [] This suppression is associated with promoting apoptosis and inhibiting the proliferation of cancer cells. []

Q4: What is the molecular formula and weight of acevaltrate?

A4: While the provided research excerpts do not explicitly state the molecular formula and weight of acevaltrate, they mention that it is an iridoid valepotriate. Based on existing chemical databases, the molecular formula of acevaltrate is C23H28O11, and its molecular weight is 464.44 g/mol.

Q5: What spectroscopic data are available for acevaltrate?

A6: Several research papers discuss the mass spectrometry analysis of acevaltrate. Specific fragmentation pathways have been identified using electrospray ionization ion-trap mass spectrometry (ESI-MSn), providing insights into its structural characteristics. [, , ] Additionally, (13)C-NMR spectroscopy has been employed to elucidate the structure of acevaltrate and other valepotriates. []

Q6: Is acevaltrate a stable compound?

A7: Acevaltrate is known to be relatively unstable, particularly under certain conditions. Studies have shown that it degrades over time, even when stored at low temperatures. [] This degradation is accelerated by exposure to air and higher temperatures. []

Q7: How can acevaltrate stability be improved?

A7: While specific formulation strategies for acevaltrate are not discussed in the provided research, general approaches to enhance the stability of labile compounds include:

    Q8: How is acevaltrate typically analyzed and quantified?

    A10: High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying acevaltrate in plant extracts and pharmaceutical formulations. [, , , , , ] Different detection methods can be coupled with HPLC, including diode array detection (DAD) and mass spectrometry (MS). [, ]

    Q9: What are the challenges in the analysis of acevaltrate?

    A11: The instability of acevaltrate poses a significant challenge during analysis, as degradation can occur during sample preparation and analysis, potentially leading to inaccurate results. [, ]

    Q10: How is the quality of acevaltrate ensured during production?

    A10: Quality control measures for acevaltrate would likely involve:

      Q11: What are the potential pharmacological effects of acevaltrate?

      A13: While more research is needed, acevaltrate is thought to contribute to the sedative and anxiolytic effects associated with some Valeriana species. [, ] Its inhibitory action on Na+/K+-ATPase could be a contributing factor. []

      Q12: Are there any toxicological concerns associated with acevaltrate?

      A14: The toxicological profile of acevaltrate requires further investigation. Existing research on valepotriates, in general, presents conflicting results regarding their genotoxic potential. [] Further studies are essential to determine the long-term safety and potential adverse effects of acevaltrate.

      Q13: What are the current research focuses for acevaltrate?

      A13: Current research on acevaltrate appears to be focused on:

      • Understanding its molecular mechanisms: Investigating its interaction with specific targets like P-type ATPases, the Otub1/c-Maf axis, and HIF-1α to elucidate its effects at a cellular level. [, , , ]
      • Improving its stability: Developing strategies to prevent degradation and maintain its efficacy. []
      • Exploring its therapeutic potential: Investigating its potential in conditions like anxiety, insomnia, and cancer. [, , , ]

      Descargo de responsabilidad e información sobre productos de investigación in vitro

      Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.